molecular formula C19H20N2OS3 B2828613 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706088-50-7

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2828613
CAS No.: 1706088-50-7
M. Wt: 388.56
InChI Key: XVPMTJYQSNNEMS-UHFFFAOYSA-N
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Description

This compound is a thioether-containing derivative featuring a 1,4-thiazepane ring fused with a thiophene moiety and an indole-thio substituent. The 1,4-thiazepane core confers conformational flexibility, while the thiophene and indole groups may enhance π-π stacking interactions in biological systems. The ethanone linkage provides a reactive site for further functionalization.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS3/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPMTJYQSNNEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions:

  • Formation of the Indole-Thioether Intermediate

      Starting Materials: 1H-indole-3-thiol and an appropriate alkyl halide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Synthesis of the Thiazepane Ring

      Starting Materials: The indole-thioether intermediate and a thiophene-containing amine.

      Reaction Conditions: Cyclization is achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

  • Final Coupling Step

      Starting Materials: The thiazepane intermediate and an appropriate acyl chloride.

      Reaction Conditions: The coupling reaction is performed in the presence of a base like triethylamine (TEA) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The indole moiety can undergo oxidation to form various oxidized derivatives.
    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction

    • The thiazepane ring can be reduced to form simpler thiazolidine derivatives.
    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution

    • The thiophene group can participate in electrophilic aromatic substitution reactions.
    • Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple heteroatoms.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates of enzymes, while the thiazepane ring can provide steric hindrance, affecting the binding affinity and specificity. The thiophene group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

The following compounds share partial structural homology with the target molecule:

Compound Name Key Structural Features Synthesis Yield (%) Reference
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone Cyclopentylthio group instead of indole-thio; retains thiazepane-thiophene core N/A
(1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone Benzoyl-indole-thiazole scaffold; lacks thiazepane and thiophene 82%
(1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone 3,5-Dimethoxybenzyl substitution; thiazole instead of thiazepane-thiophene 42%
(4-Hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone Thiadiazole core; hydroxyphenyl group; antitumor activity reported N/A

Key Differences and Implications

Backbone Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane ring introduces flexibility compared to rigid thiazole or thiadiazole cores in analogs . This may influence binding to dynamic protein pockets.

Substituent Effects: The indole-thio group in the target compound could enhance interactions with tryptophan-binding sites in enzymes, whereas the benzoyl or dimethoxybenzyl groups in analogs prioritize steric bulk over π-stacking.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of thiophene-functionalized thiazepane with indole-thiol, analogous to methods in . However, yields for such complex scaffolds are often lower (<50%) compared to simpler thiazole derivatives (e.g., 82% for compound 10 in ).

Research Findings and Hypotheses

  • The indole group may potentiate this effect by mimicking tryptophan residues in kinase inhibitors.
  • Thermodynamic Stability : The 1,4-thiazepane ring’s conformational flexibility could reduce crystallinity compared to rigid analogs, complicating X-ray validation (see for structure-validation challenges).
  • SAR (Structure-Activity Relationship) : Replacement of the indole-thio group with cyclopentylthio (as in ) may trade off bioactivity for metabolic stability, a common optimization strategy in medicinal chemistry.

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